An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecyl Isononanoate
An In-depth Technical Guide to the Physical and Chemical Properties of Isotridecyl Isononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotridecyl Isononanoate is a synthetic ester formed from the reaction of isotridecyl alcohol and isononanoic acid, a branched-chain C9 acid.[1] It is a member of the alkyl esters chemical class and finds extensive use in the cosmetics and personal care industries as a lightweight emollient, skin-conditioning agent, and solvent.[1][2][3] Its unique chemical structure—characterized by extensive branching in both the alcohol and acid moieties—imparts a desirable sensory profile, including a non-oily feel, rapid absorption, and excellent spreadability.[1][4] This guide provides a comprehensive overview of its core physical and chemical properties, the standardized experimental methodologies used for their determination, and the fundamental relationship between its structure and function.
Chemical Identity
Isotridecyl isononanoate is not a single, defined molecule but rather a complex mixture of isomers due to the branched nature of its parent alcohol and acid. This isomeric complexity is important to consider when evaluating its physical properties.
| Identifier | Value |
| Chemical Name | Isononanoic acid, isotridecyl ester |
| Common Synonyms | 11-methyldodecyl 7-methyloctanoate; Isotridecyl 3,5,5-trimethylhexanoate[1][2][5] |
| CAS Numbers | 59231-37-7; 42131-27-1[5][6] |
| Molecular Formula | C₂₂H₄₄O₂[1] |
| Molecular Weight | 340.6 g/mol [2][7] |
Physical and Chemical Properties
The following tables summarize the key quantitative physical and chemical data for Isotridecyl Isononanoate. The values provided are representative, as minor variations can occur depending on the specific isomeric distribution.
Table 3.1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Faint, characteristic | [1] |
| Density | Data not consistently available for C₂₂H₄₄O₂; typically ~0.85-0.87 g/cm³ for similar esters | |
| Refractive Index | Data not consistently available for C₂₂H₄₄O₂; typically ~1.44-1.45 for similar esters |
Table 3.2: Thermal and Thermodynamic Properties
| Property | Value | Source(s) |
| Boiling Point | 359 - 360 °C (estimated at 760 mmHg) | [5] |
| Flash Point | 183.2 °C (362 °F) (estimated, closed cup) | [5] |
| Vapor Pressure | 0.223 Pa at 25 °C | [8] |
Table 3.3: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | 6.052 x 10⁻⁵ mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 9.39 - 9.56 (estimated) | [5][8] |
| General Solubility | Soluble in esters, volatile silicones, mineral oils, and vegetable oils | [4] |
Structure-Property Relationship
The functional characteristics of Isotridecyl Isononanoate as a cosmetic ingredient are a direct result of its chemical structure. The extensive branching of its alkyl chains creates significant steric hindrance, which prevents the molecules from packing closely together. This molecular arrangement is responsible for its low viscosity and very low freezing point, making it a liquid with excellent flow properties at room temperature.[4] These physical characteristics translate directly to its desirable sensory properties as an emollient.
Standardized Experimental Protocols
The physical and chemical data presented in this guide are determined using internationally recognized standardized testing methods, such as those published by the OECD and ASTM International. The following are detailed summaries of the methodologies relevant to the properties of Isotridecyl Isononanoate.
Boiling Point Determination (OECD 103)
This guideline describes several methods for determining the boiling point of a liquid substance that is chemically stable at its boiling point.[1][9]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[9][10]
-
Apparatus: Methods include ebulliometry, dynamic vapor pressure measurement, distillation, and thermal analysis (Differential Scanning Calorimetry or Differential Thermal Analysis).[1] For a simple determination, a common method involves heating the liquid in a test tube with a thermometer and a fused capillary tube.[11]
-
Procedure (Siwoloboff Method):
-
The liquid sample is placed in a boiling tube.
-
A thermometer is positioned with its bulb in close contact with the sample.
-
A capillary tube, fused at its upper end, is placed in the liquid.
-
The apparatus is heated slowly in a liquid bath.
-
As the boiling point is approached, a continuous stream of bubbles emerges from the capillary.[11]
-
The heat source is removed, and the temperature at which the bubble stream stops and the liquid begins to rise into the capillary is recorded as the boiling point.[11]
-
The observed boiling point is corrected to standard atmospheric pressure.
-
Vapor Pressure Determination (OECD 104)
This guideline provides methods for measuring the vapor pressure of a substance, which is crucial for assessing its volatility.
-
Principle: Vapor pressure is the saturation pressure above a liquid or solid substance at thermodynamic equilibrium.[12][13]
-
Apparatus: The guideline covers several methods, including the dynamic method, static method, and isoteniscope method, each applicable to different vapor pressure ranges.[3][12]
-
Procedure (Static Method):
-
A sufficient amount of the test substance is introduced into a vacuum-tight sample chamber maintained at a constant temperature.
-
The sample is degassed to remove dissolved air.[13]
-
The chamber is connected to a pressure measuring device (e.g., a manometer).
-
The system is allowed to reach equilibrium, where the pressure inside the chamber becomes constant.
-
The pressure at equilibrium is recorded as the vapor pressure at that specific temperature.
-
Measurements are repeated at a minimum of two, and preferably three, different temperatures to establish the vapor pressure curve.[3][14]
-
Water Solubility (OECD 105)
This guideline is used to determine the saturation mass concentration of a substance in water at a given temperature.[4][15]
-
Principle: A saturated solution is prepared by bringing the test substance into equilibrium with water at a constant temperature, after which the concentration of the substance in the aqueous phase is determined.
-
Apparatus: A temperature-controlled shaker or stirrer, centrifugation or filtration equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.
-
Procedure (Flask Method - for substances with solubility > 10⁻² g/L):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).[15]
-
The mixture is allowed to stand to let phases separate. Centrifugation or filtration is used to separate the aqueous phase from the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.
-
The process is repeated to ensure the equilibrium has been reached.
-
Partition Coefficient (n-octanol/water) (OECD 107)
This method, known as the Shake Flask Method, determines the n-octanol/water partition coefficient (Pₒᵥ), typically expressed as LogP.[16][17]
-
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[18] It is a key indicator of a substance's hydrophobicity.
-
Apparatus: A temperature-controlled shaker, centrifuge, and analytical instrumentation to measure the substance's concentration in both phases.
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of the test substance is dissolved in either water or n-octanol.
-
The two phases are mixed in a vessel at a known volume ratio and shaken in a constant temperature bath (20-25 °C) until equilibrium is achieved.[18]
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the test substance in both the n-octanol and water phases is accurately measured using a suitable analytical technique.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The test is run in duplicate with different phase volume ratios.
-
Kinematic Viscosity (ASTM D445)
This standard test method determines the kinematic viscosity of transparent and opaque liquids, from which dynamic viscosity can be calculated.[19]
-
Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[20]
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature viscosity bath capable of maintaining temperature within ±0.02 °C, and a timing device.[21]
-
Procedure:
-
The viscometer is charged with the liquid sample.
-
The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.[21]
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.
-
The measurement is repeated, and if the two timings agree within the specified repeatability, the average flow time is used.
-
The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the average flow time by the viscometer's calibration constant.
-
Safety and Handling
Isotridecyl Isononanoate is generally considered to be a safe ingredient for its intended use in cosmetics.[1] It does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2][12] Toxicological reviews by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[2][7] It has a low potential for skin irritation and is considered non-comedogenic.[1] Standard laboratory safety practices, including the use of gloves and eye protection, are recommended during handling.
Conclusion
Isotridecyl Isononanoate is a highly functional cosmetic ingredient whose performance is intrinsically linked to its unique, highly branched chemical structure. This structure results in a low-viscosity, non-greasy liquid with excellent emollient and solvent properties. The physical and chemical characteristics outlined in this guide, determined by robust and standardized international protocols, provide the foundational data necessary for formulation development, quality control, and regulatory assessment by researchers and scientists in the cosmetic and pharmaceutical fields.
References
- 1. laboratuar.com [laboratuar.com]
- 2. scimed.co.uk [scimed.co.uk]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. consilab.de [consilab.de]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. acri.gov.tw [acri.gov.tw]
- 19. store.astm.org [store.astm.org]
- 20. ASTM D445 - eralytics [eralytics.com]
- 21. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
